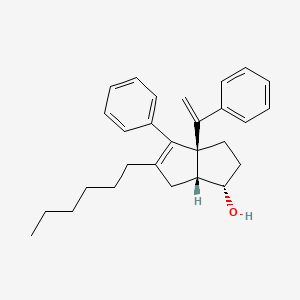

Iso-RJW100

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C28H34O |

|---|---|

分子量 |

386.6 g/mol |

IUPAC名 |

(1S,3aR,6aR)-5-hexyl-4-phenyl-3a-(1-phenylethenyl)-2,3,6,6a-tetrahydro-1H-pentalen-1-ol |

InChI |

InChI=1S/C28H34O/c1-3-4-5-8-17-24-20-25-26(29)18-19-28(25,21(2)22-13-9-6-10-14-22)27(24)23-15-11-7-12-16-23/h6-7,9-16,25-26,29H,2-5,8,17-20H2,1H3/t25-,26-,28-/m0/s1 |

InChIキー |

ZFXMYHPLTQTTFW-NSVAZKTRSA-N |

異性体SMILES |

CCCCCCC1=C([C@@]2(CC[C@@H]([C@@H]2C1)O)C(=C)C3=CC=CC=C3)C4=CC=CC=C4 |

正規SMILES |

CCCCCCC1=C(C2(CCC(C2C1)O)C(=C)C3=CC=CC=C3)C4=CC=CC=C4 |

製品の起源 |

United States |

Foundational & Exploratory

Unraveling the Stereospecific Mechanism of Iso-RJW100: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iso-RJW100, a racemic dual agonist of the nuclear receptors Liver Receptor Homolog-1 (LRH-1) and Steroidogenic Factor-1 (SF-1), presents a compelling case study in the importance of stereochemistry in drug action. This technical guide delineates the mechanism of action of its constituent enantiomers, RR-RJW100 and SS-RJW100, highlighting the structural and functional differences that lead to their distinct activities. While both enantiomers exhibit similar binding affinities to LRH-1 and SF-1, RR-RJW100 is a significantly more potent agonist. This disparity arises from the differential ability of the enantiomers to stabilize the receptor and recruit coactivators, a process governed by specific molecular interactions within the ligand-binding pocket. This guide provides a comprehensive overview of the binding kinetics, receptor stabilization, transcriptional activation, and the underlying structural basis for the enantiomer-specific effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways.

Core Mechanism of Action: A Tale of Two Enantiomers

This compound is a racemic mixture of RR-RJW100 and SS-RJW100. Both enantiomers act as agonists for LRH-1 and SF-1, nuclear receptors that play crucial roles in metabolism, development, and steroidogenesis.[1][2] The primary mechanism of action involves direct binding to the ligand-binding pocket of these receptors, which in turn modulates their transcriptional activity.

A critical divergence in the mechanism of action lies in the stereospecificity of this interaction. RR-RJW100 has been identified as the more potent enantiomer, particularly for LRH-1.[1][2] This enhanced activity is not due to a higher binding affinity, as both enantiomers bind to LRH-1 and SF-1 with similar affinities.[1][2] Instead, the difference in efficacy is attributed to the distinct manner in which each enantiomer orients itself within the ligand-binding pocket.

The key to the superior agonistic activity of RR-RJW100 is its ability to form a crucial water-mediated hydrogen bond with the threonine 352 (T352) residue in the LRH-1 ligand-binding pocket.[1] This interaction stabilizes the receptor in an active conformation, facilitating the recruitment of transcriptional coactivators, such as the transcriptional intermediary factor 2 (Tif2).[1]

In contrast, SS-RJW100, while capable of binding to the receptor, fails to form this critical hydrogen bond and adopts multiple conformations within the binding pocket.[1][2] This less stable binding mode results in weaker receptor stabilization and a significantly reduced capacity to recruit coactivators, leading to attenuated downstream signaling and transcriptional activation.[1][2] Consequently, SS-RJW100 acts as a partial agonist compared to its RR counterpart.

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the activity of the RR- and SS-enantiomers of RJW100.

Table 1: Binding Affinity of RJW100 Enantiomers for LRH-1 and SF-1

| Compound | Target | Ki (μM) |

| RR-RJW100 | LRH-1 | 1.2 |

| SS-RJW100 | LRH-1 | 1.2 |

| RR-RJW100 | SF-1 | 30 |

| SS-RJW100 | SF-1 | 30 |

Table 2: Transcriptional Activation of LRH-1 by RJW100 Enantiomers in a Luciferase Reporter Assay

| Compound | Maximal Response (% of RR-RJW100) | Notes |

| RR-RJW100 | 100% | Full agonist |

| SS-RJW100 | 54% | Partial agonist, 46% less active than RR-RJW100[1][2] |

Table 3: Thermal Stabilization of LRH-1 and SF-1 by RJW100 Enantiomers (Differential Scanning Fluorimetry)

| Compound | Target | ΔTm (°C) |

| RR-RJW100 | LRH-1 | +3.0 |

| SS-RJW100 | LRH-1 | Not significant |

| RR-RJW100 | SF-1 | Stabilizes |

| SS-RJW100 | SF-1 | Not significant |

Table 4: Coactivator Recruitment to LRH-1 by RJW100 Enantiomers

| Compound | Coactivator | Relative Recruitment (% of RR-RJW100) |

| RR-RJW100 | Tif2 | 100% |

| SS-RJW100 | Tif2 | 45% (recruits 55% lower levels than RR-RJW100)[1] |

Experimental Protocols

Luciferase Reporter Gene Assay

This assay is used to quantify the transcriptional activity of LRH-1 in response to treatment with the RJW100 enantiomers.

-

Cell Line: HEK293T cells are commonly used for their high transfection efficiency.

-

Plasmids:

-

An expression vector for full-length human LRH-1.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with LRH-1 response elements.

-

A control plasmid, such as one expressing Renilla luciferase, for normalization of transfection efficiency.

-

-

Procedure:

-

HEK293T cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are co-transfected with the LRH-1 expression plasmid, the luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.

-

After 24 hours, the cells are treated with varying concentrations of RR-RJW100 or SS-RJW100 (typically in a dose-response range from 1 nM to 30 µM) or a vehicle control (e.g., DMSO).

-

Following a 24-hour incubation period with the compounds, the cells are lysed.

-

Luciferase activity in the cell lysates is measured using a luminometer and a luciferase assay kit. Firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Data are plotted as a dose-response curve to determine the EC50 and maximal efficacy for each enantiomer.

-

Differential Scanning Fluorimetry (DSF)

DSF is employed to assess the thermal stability of the LRH-1 and SF-1 proteins upon ligand binding, providing an indication of binding and stabilization.

-

Reagents:

-

Purified LRH-1 or SF-1 ligand-binding domain (LBD).

-

SYPRO Orange fluorescent dye (e.g., from a 5000x stock in DMSO).

-

Assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

-

RR-RJW100 and SS-RJW100.

-

-

Procedure:

-

A reaction mixture is prepared containing the protein (e.g., 2 µM final concentration), SYPRO Orange dye (e.g., 5x final concentration), and either the ligand (e.g., 20-fold molar excess) or vehicle control in the assay buffer.

-

The reaction is set up in a 96-well or 384-well PCR plate.

-

The plate is placed in a real-time PCR instrument.

-

A thermal ramp is applied, typically from 25 °C to 95 °C, with fluorescence readings taken at regular increments (e.g., every 0.5 °C).

-

As the protein unfolds, the SYPRO Orange dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.

-

The melting temperature (Tm), which is the midpoint of the unfolding transition, is determined by plotting the negative first derivative of the fluorescence as a function of temperature. The change in Tm (ΔTm) in the presence of the ligand compared to the vehicle control indicates the extent of protein stabilization.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay

This assay measures the ability of the ligand-bound nuclear receptor to recruit a coactivator peptide.

-

Reagents:

-

GST-tagged LRH-1 LBD.

-

Terbium (Tb)-labeled anti-GST antibody (donor fluorophore).

-

Fluorescein-labeled coactivator peptide (e.g., a peptide containing an LXXLL motif from Tif2) (acceptor fluorophore).

-

RR-RJW100 and SS-RJW100.

-

-

Procedure:

-

The assay is performed in a low-volume 384-well plate.

-

A mixture of the GST-LRH-1 LBD and the test compound (at various concentrations) is incubated to allow for binding.

-

A mixture of the Tb-anti-GST antibody and the fluorescein-labeled coactivator peptide is then added to the wells.

-

The plate is incubated to allow for the recruitment of the coactivator peptide to the ligand-bound receptor.

-

If the coactivator peptide is recruited, the donor (Tb) and acceptor (fluorescein) fluorophores are brought into close proximity, allowing for FRET to occur upon excitation of the donor at ~340 nm.

-

The emissions at both the donor wavelength (~490 nm) and the acceptor wavelength (~520 nm) are measured after a time delay to reduce background fluorescence.

-

The TR-FRET ratio (520 nm / 490 nm) is calculated. An increase in this ratio indicates coactivator recruitment. The data are plotted as a dose-response curve to determine the potency and efficacy of each enantiomer in promoting coactivator recruitment.

-

Visualizing the Mechanism

The following diagrams illustrate the key mechanistic steps and experimental workflows described in this guide.

Caption: Signaling pathway of this compound enantiomers.

Caption: Workflow for Luciferase Reporter Assay.

Caption: Workflow for Differential Scanning Fluorimetry.

References

The Discovery and Characterization of Iso-RJW100: A Dual Agonist of LRH-1 and SF-1

An In-depth Technical Guide for Researchers and Drug Development Professionals

The nuclear receptors Liver Receptor Homolog-1 (LRH-1; NR5A2) and Steroidogenic Factor-1 (SF-1; NR5A1) are critical regulators of development, metabolism, and steroidogenesis. Their roles in various physiological and pathological processes have made them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, characterization, and mechanism of action of Iso-RJW100, a potent dual agonist of LRH-1 and SF-1.

Introduction

LRH-1 and SF-1 are members of the NR5A subfamily of nuclear receptors that bind to the same DNA response elements and share significant structural homology in their ligand-binding domains (LBDs).[1] LRH-1 is predominantly expressed in the liver, intestine, pancreas, and ovaries, where it governs bile acid synthesis, cholesterol homeostasis, and intestinal cell proliferation.[2][3] SF-1 is essential for the development and function of the adrenal glands, gonads, and the ventromedial hypothalamus, controlling steroid hormone production and energy homeostasis.[3] The discovery of small molecule modulators for these receptors is a key objective in the development of novel therapies for metabolic diseases, inflammatory disorders, and cancers.

This compound (also referred to as RJW100) emerged from structure-activity relationship (SAR) studies aimed at improving the stability and efficacy of earlier synthetic agonists.[4][5] It is a racemic mixture of two enantiomers, RR-RJW100 and SS-RJW100, which exhibit stereospecific activity.[6][7]

Quantitative Data Summary

The biological activity of this compound and its enantiomers has been characterized using various in vitro assays. The following tables summarize the key quantitative data for their agonist activity on LRH-1 and SF-1.

| Compound | Target | Assay Type | pEC50 | EC50 (µM) | Reference |

| Racemic RJW100 | LRH-1 | Luciferase Reporter Assay | 6.6 | ~0.25 | [1][4] |

| Racemic RJW100 | SF-1 | Luciferase Reporter Assay | 7.5 | ~0.03 | [1][4] |

| Racemic RJW100 | LRH-1 | Luciferase Reporter Assay | - | 1.5 ± 0.4 | [5] |

| RR-RJW100 | LRH-1 | Luciferase Reporter Assay | - | More potent than SS-RJW100 | [7][8] |

| SS-RJW100 | LRH-1 | Luciferase Reporter Assay | - | Less potent than RR-RJW100 | [7][8] |

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency. Direct EC50 values for the individual enantiomers against both receptors are not consistently reported across the literature, but studies confirm that RR-RJW100 is the more active enantiomer for LRH-1.[7][8] One study found RR-RJW100 to be 46% more active than SS-RJW100 in LRH-1 luciferase reporter assays.[4][6]

Signaling Pathway and Mechanism of Action

Upon binding to the ligand-binding pocket of LRH-1 or SF-1, this compound induces a conformational change in the receptor. This change facilitates the dissociation of corepressors and the recruitment of coactivator proteins, which are essential for initiating the transcription of target genes. The RR-RJW100 enantiomer is particularly effective at stabilizing the active conformation of LRH-1.[6] A key interaction for its activity is a water-mediated hydrogen bond between the ligand and the receptor.[5]

Experimental Protocols

The discovery and characterization of this compound involved several key experimental techniques.

Synthesis of this compound

The synthesis of this compound and its analogs can be achieved through a multi-step process. A common approach involves a Pauson-Khand reaction to form a cyclopentenone core, followed by the introduction of the various substituents.[9] Another synthetic route utilizes a tandem reaction sequence on zirconocene (B1252598) to construct the bicyclic core.[9]

A representative synthetic scheme involves the following key transformations:

-

Pauson-Khand Cyclization: Reaction of an appropriate enyne in the presence of a cobalt carbonyl complex to yield a cyclopentenone.[9]

-

1,2-Addition: Addition of an organometallic reagent (e.g., a Grignard reagent) to the cyclopentenone to introduce a side chain and form a tertiary alcohol.[9]

-

Substitution/Modification: Further chemical modifications to introduce the final functional groups of the this compound scaffold.[9]

Luciferase Reporter Gene Assay

This cell-based assay is used to quantify the ability of a compound to activate a nuclear receptor.

-

Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293T or HeLa) is cultured. The cells are then transiently transfected with two plasmids:

-

An expression vector for the full-length nuclear receptor (LRH-1 or SF-1) or its ligand-binding domain fused to a GAL4 DNA-binding domain.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the nuclear receptor (or GAL4 upstream activating sequences).

-

A control plasmid expressing Renilla luciferase can be co-transfected for normalization.

-

-

Compound Treatment: After an incubation period to allow for plasmid expression, the cells are treated with various concentrations of this compound or its enantiomers. A vehicle control (e.g., DMSO) is also included.

-

Cell Lysis and Luciferase Measurement: Following compound incubation, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate. Renilla luciferase activity is also measured for normalization.

-

Data Analysis: The fold activation of the reporter gene is calculated relative to the vehicle control. EC50 values are determined by fitting the dose-response data to a sigmoidal curve.

Peptide Recruitment Assay

This biochemical assay measures the ligand-dependent interaction between a nuclear receptor and a coactivator peptide.

-

Protein and Peptide Preparation: Purified, recombinant nuclear receptor ligand-binding domain (LBD) of LRH-1 or SF-1 is used. A short peptide containing an LXXLL motif (a common nuclear receptor interaction domain) from a coactivator protein (e.g., SRC-1, TIF2) is synthesized and labeled with a fluorescent tag.

-

Assay Setup: The assay is typically performed in a microplate format. The fluorescently labeled coactivator peptide, the nuclear receptor LBD, and varying concentrations of the test compound (this compound) are incubated together.

-

Detection: The interaction between the receptor and the peptide is measured using techniques such as fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET). In FP, the binding of the small, fluorescent peptide to the larger receptor protein results in a slower rotation and an increase in the polarization of the emitted light.

-

Data Analysis: The change in the fluorescence signal is plotted against the compound concentration to determine the EC50 for coactivator recruitment.

Experimental and Discovery Workflow

The discovery of dual LRH-1/SF-1 agonists like this compound typically follows a structured workflow, from initial screening to detailed characterization.

Conclusion

This compound stands as a significant tool compound for probing the biology of LRH-1 and SF-1. Its dual agonism and the stereospecificity of its enantiomers provide a valuable platform for understanding the structural basis of ligand recognition and activation of these important nuclear receptors. The detailed experimental protocols and workflows outlined in this guide offer a framework for the continued discovery and characterization of novel modulators targeting the NR5A family, with the ultimate goal of developing new therapeutics for a range of human diseases.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. uniprot.org [uniprot.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Development of the first low nanomolar Liver Receptor Homolog-1 agonist through structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. DSpace [repositori.upf.edu]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Small Molecule Agonists of the Orphan Nuclear Receptors Steroidogenic Factor-1 (SF-1, NR5A1) and Liver Receptor Homologue-1 (LRH-1, NR5A2) - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization of RJW100 Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RJW100 has emerged as a significant dual agonist for the nuclear receptors Liver Receptor Homolog-1 (LRH-1; NR5A2) and Steroidogenic Factor-1 (SF-1; NR5A1), playing a crucial role in the regulation of metabolic homeostasis, inflammation, and cellular proliferation.[1][2][3] This technical guide provides an in-depth overview of the synthesis and characterization of the individual enantiomers of RJW100, identified as RR-RJW100 and SS-RJW100.[3][4] Notably, RR-RJW100 has been demonstrated to be the more potent LRH-1 agonist, highlighting the importance of stereochemistry in its biological activity.[3][4] This document details the experimental protocols for the synthesis and separation of these enantiomers, summarizes their characterization data in a comparative format, and illustrates the relevant biological pathways and experimental workflows.

Introduction

RJW100 is a potent small molecule agonist that targets LRH-1 and SF-1, nuclear receptors that are critical in controlling the expression of genes involved in cholesterol, bile acid, and glucose metabolism, as well as steroid biosynthesis.[1][2] The compound is based on a bicyclo[3.3.0]oct-2-ene scaffold.[5] Early research focused on the racemic mixture of RJW100, but subsequent studies have elucidated the distinct biological activities of its constituent enantiomers, RR-RJW100 and SS-RJW100.[4] Understanding the enantiomer-specific activities is crucial for the development of more selective and efficacious therapeutic agents. This guide serves as a comprehensive resource for researchers engaged in the study and application of these compounds.

Synthesis of RJW100 Enantiomers

The synthesis of RJW100 can be approached through the preparation of a racemic mixture followed by chiral separation, or via an enantioselective synthesis route.

Racemic Synthesis

The synthesis of racemic RJW100 has been reported, involving a multi-step process.[5] A key feature of the synthesis is the construction of the bicyclo[3.3.0]octane core. While the full detailed protocol for the original synthesis of the racemic mixture is extensive, the general approach involves the formation of a key tertiary alcohol intermediate from hept-6-en-1-ol.[5]

Enantioselective Synthesis and Separation

An enantioselective synthesis route has been developed that yields a 95:5 ratio of RR-RJW100 to SS-RJW100.[4] Alternatively, the enantiomers can be separated from the racemic mixture using chiral High-Performance Liquid Chromatography (HPLC).[4]

Experimental Protocol: Chiral HPLC Separation of RJW100 Enantiomers

A detailed protocol for the chiral HPLC separation is outlined below, based on methodologies described for similar compounds.

| Parameter | Specification |

| Instrument | High-Performance Liquid Chromatography system |

| Column | Chiral stationary phase column (e.g., Chiralcel OD-H or similar) |

| Mobile Phase | A mixture of hexanes and isopropanol (B130326) (specific ratio to be optimized) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Sample Preparation | Racemic RJW100 dissolved in the mobile phase |

| Outcome | Baseline separation of RR-RJW100 and SS-RJW100 enantiomers with enantiomeric excess (ee) >98% for each collected fraction.[4][6] |

Characterization of RJW100 Enantiomers

The separated enantiomers are characterized using a suite of analytical techniques to confirm their identity, purity, and biological activity.

Spectroscopic and Physical Characterization

Standard analytical techniques are employed to confirm the chemical structure and purity of the separated enantiomers.

| Technique | Purpose | Expected Outcome |

| ¹H and ¹³C NMR | Structural confirmation | Spectra consistent with the proposed structure of RJW100. |

| Mass Spectrometry | Molecular weight determination | Molecular ion peak corresponding to the exact mass of RJW100. |

| Chiral HPLC | Enantiomeric purity determination | Single peak for each enantiomer, confirming >98% ee.[4][6] |

| Polarimetry | Determination of optical rotation | Opposite specific rotation values for the two enantiomers. |

Biological Activity Characterization

The biological activity of each enantiomer is assessed through various in vitro assays.

This assay measures the ability of the compounds to activate LRH-1 or SF-1, leading to the expression of a luciferase reporter gene.

-

Cell Culture: Plate HepG2 cells (or another suitable cell line) in 96-well plates.

-

Transfection: Co-transfect cells with a plasmid containing the full-length nuclear receptor (LRH-1 or SF-1) and a reporter plasmid containing a luciferase gene under the control of a response element for that receptor.

-

Treatment: Treat the transfected cells with varying concentrations of RR-RJW100, SS-RJW100, or a vehicle control (DMSO).

-

Incubation: Incubate the cells for 24-48 hours.

-

Lysis and Measurement: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected β-galactosidase reporter) and plot the dose-response curves to determine the EC₅₀ values.

DSF is used to assess the thermal stabilization of the LRH-1 or SF-1 ligand-binding domain (LBD) upon ligand binding.

-

Protein Preparation: Purify the LBD of LRH-1 or SF-1.

-

Reaction Mixture: Prepare a reaction mixture containing the purified LBD, a fluorescent dye (e.g., SYPRO Orange), and the test compound (RR-RJW100 or SS-RJW100) or a vehicle control.

-

Thermal Denaturation: Subject the mixture to a temperature gradient in a real-time PCR instrument.

-

Fluorescence Monitoring: Monitor the fluorescence of the dye, which increases as the protein unfolds and exposes its hydrophobic core.

-

Data Analysis: Determine the melting temperature (Tₘ) for each condition. An increase in Tₘ in the presence of the ligand indicates stabilization.

Quantitative Data Summary

The following table summarizes the key quantitative data for the RJW100 enantiomers.

| Parameter | RR-RJW100 | SS-RJW100 | Racemic RJW100 | Reference |

| LRH-1 pEC₅₀ | More Potent | Less Potent | 6.6 | [3][4][7] |

| SF-1 pEC₅₀ | - | - | 7.5 | [7] |

| LRH-1 Binding Affinity (Kᵢ) | Lower Kᵢ | Higher Kᵢ | - | [4] |

| SF-1 Binding Affinity (Kᵢ) | Similar to SS-RJW100 | Similar to RR-RJW100 | - | [4] |

| LRH-1 Luciferase Assay Activity | 46% more active than SS-RJW100 | - | - | [4] |

| Receptor Stabilization (DSF) | Stabilizes both LRH-1 and SF-1 | Stabilizes both LRH-1 and SF-1 | Stabilizes LRH-1 LBD by ~3°C | [4][8] |

Signaling Pathway and Experimental Workflows

RJW100 Signaling Pathway

RJW100 acts as an agonist on LRH-1 and SF-1, which are nuclear receptors that regulate gene transcription. Upon binding of RJW100, these receptors undergo a conformational change, leading to the recruitment of coactivators and the initiation of transcription of target genes. For instance, RJW100 treatment leads to an increase in small heterodimer partner (SHP) transcripts.[2][7] Furthermore, RJW100 has been shown to displace the bound PIP2 phospholipid from SF-1.[2][7]

Experimental Workflow for Synthesis and Characterization

The overall workflow for the synthesis and characterization of RJW100 enantiomers is a systematic process that begins with synthesis and purification, followed by comprehensive analytical and biological characterization.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. hzdr.de [hzdr.de]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Development of the first low nanomolar Liver Receptor Homolog-1 agonist through structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]

The Orphan Nuclear Receptors LRH-1 and SF-1: A Technical Guide to Biological Function and Therapeutic Potential

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Liver Receptor Homolog-1 (LRH-1; NR5A2) and Steroidogenic Factor-1 (SF-1; NR5A1) are two closely related members of the NR5A subfamily of orphan nuclear receptors. Despite binding to similar DNA sequences, they exhibit distinct, non-overlapping functions and tissue distribution patterns that are critical for a host of physiological processes, ranging from embryonic development and steroidogenesis to metabolism and immune regulation.[1] SF-1 is a master regulator of endocrine development and function, primarily expressed in steroidogenic tissues like the adrenal glands and gonads.[2][3] LRH-1 is predominantly found in tissues of endodermal origin, including the liver, intestine, and pancreas, where it governs metabolic homeostasis and cell renewal.[4][5] The constitutive activity of these receptors, modulated by cofactor interactions and endogenous phospholipid ligands, has positioned them as significant therapeutic targets for a wide array of diseases, including metabolic disorders, inflammatory conditions, and various cancers.[2][4] This technical guide provides an in-depth exploration of the core biological functions of LRH-1 and SF-1, detailing their signaling pathways, target genes, and the experimental methodologies used for their study, with a focus on providing actionable insights for drug development professionals.

Structural and Functional Overview

LRH-1 and SF-1 are transcription factors that, unlike many nuclear receptors, bind to DNA as monomers.[3] Their protein structure consists of a highly conserved DNA-binding domain (DBD) featuring two zinc fingers and a unique Ftz-F1 box that facilitates monomeric DNA binding, a flexible hinge region, and a C-terminal ligand-binding domain (LBD) that harbors a large, hydrophobic ligand-binding pocket.[3][5][6]

While both receptors are considered "orphan" due to the lack of high-affinity, classical hormonal ligands, their activity is modulated by the binding of phospholipids (B1166683), such as phosphatidylinositols, which are thought to act as endogenous regulatory molecules.[7] The LBD also contains the activation function-2 (AF-2) domain, which is crucial for the recruitment of transcriptional co-activators and co-repressors, thereby controlling the expression of target genes.[6] Negative regulation is notably achieved through interaction with co-repressors like the Small Heterodimer Partner (SHP) and DAX1, which bind to the LBD and inhibit transcriptional activity.[2][6]

Core Biological Functions and Disease Implications

Liver Receptor Homolog-1 (LRH-1)

LRH-1 is a multifaceted regulator with critical roles in development, metabolism, and cellular proliferation.

-

Embryonic Development and Stem Cell Pluripotency: LRH-1 is essential for early embryonic development; its deletion in mice is lethal.[8][9] It plays a pivotal role in maintaining the pluripotency of embryonic stem cells by regulating the expression of the master regulator Oct4.[9][10] In fact, LRH-1 can functionally replace Oct4 in the generation of induced pluripotent stem cells (iPSCs), highlighting its fundamental role in development.[8][10]

-

Metabolic Homeostasis: In the liver, LRH-1 is a key regulator of cholesterol and bile acid homeostasis.[10][11][12] It directly activates the transcription of CYP7A1 and CYP8B1, genes encoding the rate-limiting enzymes in bile acid synthesis.[11][12] It also influences hepatic lipid metabolism, and its downregulation is associated with non-alcoholic fatty liver disease (NAFLD).[13][14]

-

Intestinal Homeostasis and Inflammation: LRH-1 is highly expressed in the crypts of the intestine, where it is crucial for maintaining epithelial health and coordinating cell renewal.[15][16][17] It protects against inflammatory damage by controlling local glucocorticoid synthesis, which helps to suppress the immune response.[18][19] Consequently, reduced LRH-1 expression is linked to inflammatory bowel disease (IBD), including Crohn's disease and ulcerative colitis.[15][18][20]

-

Role in Cancer: LRH-1's influence on cell proliferation implicates it in several cancers. It is often overexpressed in breast, pancreatic, and gastrointestinal cancers, where it promotes tumor growth and metastasis.[4][16][21] In breast cancer, LRH-1 can drive local estrogen biosynthesis by regulating aromatase expression.[4] In pancreatic and intestinal cancers, it promotes cell cycle progression through a synergistic interaction with the Wnt/β-catenin signaling pathway.[4][16] However, in some contexts, such as certain breast tumors, elevated LRH-1 expression has been associated with increased survival, suggesting a complex, modulatory role in the tumor microenvironment's immune response.[22]

Steroidogenic Factor-1 (SF-1)

SF-1 is the master regulator of the adrenal and gonadal development and function, playing an indispensable role in steroidogenesis and sex determination.[2][7]

-

Adrenal and Gonadal Development: The expression of SF-1 is one of the earliest markers of the adrenogonadal primordium, the embryonic precursor to both the adrenal glands and the gonads.[3][23] Gene knockout studies in mice have demonstrated that SF-1 is absolutely required for the development of these organs; its absence leads to complete adrenal and gonadal agenesis.[2][7]

-

Sex Determination and Differentiation: SF-1 is a critical factor in the male sex determination pathway. It works in concert with other transcription factors like SRY and SOX9.[23] In the developing testes, SF-1 regulates the expression of Anti-Müllerian Hormone (AMH) in Sertoli cells, which causes the regression of the Müllerian ducts (the precursors to female internal genitalia). In Leydig cells, it activates the genes necessary for testosterone (B1683101) production, which drives the development of male internal and external genitalia.

-

Regulation of Steroidogenesis: SF-1 controls the expression of a vast array of genes essential for steroid hormone production in both the adrenal glands and the gonads.[2] Its target genes include those encoding for steroidogenic enzymes (e.g., CYP11A1, CYP17A1, CYP21A2) and proteins involved in cholesterol transport.[2]

-

Role in Disease: Given its central role in endocrine function, mutations and dysregulation of SF-1 are linked to several human diseases. Loss-of-function mutations can cause a spectrum of disorders of sex development (DSD), primary adrenal failure, and infertility.[23] Conversely, overexpression or overactivity of SF-1 is associated with adrenocortical tumors and endometriosis.

Signaling Pathways

LRH-1 Signaling

A primary signaling axis for LRH-1 involves its crosstalk with the Wnt/β-catenin pathway, particularly in the context of intestinal cell proliferation and tumorigenesis.[4] When Wnt signaling is active, β-catenin accumulates and translocates to the nucleus, where it partners with TCF transcription factors to drive target gene expression. LRH-1 synergizes with this pathway in two ways:

-

As a co-activator: LRH-1 can act as a co-activator for the β-catenin/Tcf4 complex, enhancing the transcription of genes like Cyclin D1 (CCND1) and c-Myc.[16]

-

As a direct transcription factor: β-catenin can act as a co-activator for LRH-1, potentiating LRH-1's direct binding to and activation of the Cyclin E1 (CCNE1) promoter.

This dual interaction leads to the robust induction of G1 cyclins, promoting the G1/S phase transition and driving cell proliferation.[4]

SF-1 Signaling

SF-1 activity is tightly linked to cAMP-dependent signaling pathways, which are central to the hormonal regulation of steroidogenesis. Hormones like Adrenocorticotropic hormone (ACTH) in the adrenal gland bind to their G-protein coupled receptors, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. This cascade activates Protein Kinase A (PKA), which then influences SF-1's transcriptional activity, although the precise mechanism is complex and appears to involve the recruitment of cofactors rather than direct phosphorylation of SF-1 itself.

Target Genes

The distinct biological roles of LRH-1 and SF-1 are reflected in their respective target gene profiles.

Table 1: Key Target Genes of LRH-1 and SF-1

| Category | LRH-1 Target Genes | SF-1 Target Genes |

| Metabolism | CYP7A1, CYP8B1, SHP (NR0B2), ABCG5/8, PCSK9[11][12][13] | HMG-CoA synthase[2] |

| Steroidogenesis | CYP11A1, CYP11B1, Aromatase (CYP19A1)[4][18] | StAR, CYP11A1, CYP17A1, CYP21A2, 3β-HSD, MC2R (ACTH Receptor)[2] |

| Development & Sex Differentiation | Oct4 (POU5F1), Nanog[8][9][10] | AMH, SOX9, DAX1 (NR0B1), Inhibin α |

| Cell Cycle & Proliferation | Cyclin D1 (CCND1), Cyclin E1 (CCNE1), c-Myc[4][16] | Genes involved in cell proliferation and apoptosis |

| Hormone Signaling | ERα (ESR1)[4] | GnRH Receptor, LHβ, FSHβ, αGSU[2] |

Quantitative Data Summary

The binding affinity of ligands for nuclear receptors is a critical parameter in drug development. Affinity is often reported as the dissociation constant (Kd) or the inhibition constant (Ki), where a lower value indicates tighter binding. Potency, measured by the half-maximal effective concentration (EC50), reflects the concentration of a ligand required to elicit 50% of the maximal response.

Table 2: Quantitative Ligand Binding and Activity Data

| Receptor | Ligand | Ligand Type | Assay | Value | Reference |

| LRH-1 | PIP₃ | Natural Phospholipid | EMSA (Kd) | 120 ± 9 nM | |

| DAX-1 (peptide) | Co-repressor | SPR (Kd) | 90 ± 1 nM | ||

| Analog (3d2) | Synthetic Antagonist | Biacore (Kd) | 1.8 ± 0.4 µM | [4] | |

| Compound 3 | Synthetic Antagonist | Reporter Assay (IC50) | 5 ± 1 µM | [4] | |

| 6N-10CA | Synthetic Agonist | FP Competition (Ki) | < 1 nM (picomolar) | [6] | |

| 6N | Synthetic Agonist | FP Competition (Ki) | ~10 nM | [6] | |

| 10CA | Synthetic Agonist | FP Competition (Ki) | ~100 nM | [6] | |

| 6N-10CA | Synthetic Agonist | Reporter Assay (EC50) | ~10 nM | [6] | |

| DLPC | Natural Phospholipid | Ligand Displacement (IC50) | 0.13 µM | ||

| Compound 4 | Synthetic Agonist | Reporter Assay (EC50) | 59 µM | ||

| SF-1 | PIP₃ | Natural Phospholipid | - (Kd) | ~80 nM | |

| 6N-10CA | Synthetic Agonist | FP Competition (Ki) | 60 nM | [7] | |

| 10CA | Synthetic Agonist | FP Competition (Ki) | ~250 nM | [7] | |

| 6N | Synthetic Agonist | FP Competition (Ki) | ~1200 nM | [7] | |

| 6N-10CA | Synthetic Agonist | Reporter Assay (EC50) | ~250 nM | [7] | |

| PGC-1α (peptide) | Co-activator | AlphaScreen (EC50) | ~100-200 nM | [5] | |

| SRC-2 (peptide) | Co-activator | AlphaScreen (EC50) | > 1 µM | [5] | |

| Compound 4 | Synthetic Agonist | Reporter Assay (EC50) | 61 µM |

Note: Assay conditions can significantly impact measured values. This table is for comparative purposes.

Key Experimental Protocols

Studying the function of LRH-1 and SF-1 involves a range of molecular and cellular biology techniques. Below are detailed protocols for two fundamental assays: the Luciferase Reporter Assay for measuring transcriptional activity and Chromatin Immunoprecipitation (ChIP) for identifying DNA binding sites.

Protocol: Dual-Luciferase Reporter Assay for Nuclear Receptor Activity

This assay measures the ability of a nuclear receptor to activate transcription from a specific response element in response to a ligand.

Workflow Diagram:

Methodology:

-

Cell Culture and Seeding:

-

Culture human embryonic kidney (HEK293T) cells, or another appropriate cell line, in DMEM supplemented with 10% FBS.

-

Seed cells into a white, clear-bottom 96-well plate at a density that will result in 50-70% confluency at the time of transfection.

-

-

Transient Transfection (per well):

-

Prepare a transfection mix using a suitable reagent (e.g., FuGENE 6 or Lipofectamine).

-

Combine the following plasmids:

-

Nuclear Receptor Expression Vector: 10-50 ng of a plasmid expressing full-length LRH-1 or SF-1.

-

Firefly Luciferase Reporter Vector: 50-100 ng of a plasmid containing multiple copies of the nuclear receptor response element upstream of a minimal promoter driving the luc2P (destabilized) firefly luciferase gene.

-

Renilla Luciferase Control Vector: 5-10 ng of a plasmid constitutively expressing Renilla luciferase (e.g., from a TK promoter) to normalize for transfection efficiency.

-

-

Add the transfection mix to the cells and incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of test compounds in the appropriate cell culture medium.

-

Remove the transfection medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control agonist if available.

-

Incubate the plate for an additional 16-24 hours.

-

-

Lysis and Luminescence Measurement:

-

Equilibrate the Dual-Luciferase® Reporter Assay System reagents to room temperature.

-

Remove the medium and gently wash the cells once with PBS.

-

Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker.

-

Transfer the lysate to a white, opaque 96-well assay plate.

-

Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.

-

Add 100 µL of Stop & Glo® Reagent to quench the firefly reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.

-

-

Data Analysis:

-

For each well, calculate the ratio of Firefly Luciferase activity to Renilla Luciferase activity to obtain a normalized response.

-

Calculate the "Fold Induction" by dividing the normalized response of each compound-treated well by the average normalized response of the vehicle control wells.

-

Plot Fold Induction versus compound concentration and fit the data to a dose-response curve to determine EC50 values.

-

Protocol: Chromatin Immunoprecipitation (ChIP)

ChIP is used to identify the genomic regions where a specific transcription factor, such as LRH-1 or SF-1, is bound in vivo.[1]

Workflow Diagram:

Methodology:

-

Protein-DNA Cross-linking:

-

Grow cells (e.g., ~25 million cells per IP) to ~80-90% confluency.

-

Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10-15 minutes at room temperature with gentle rocking.

-

Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubating for 5 minutes.

-

Scrape and collect the cells, then wash twice with ice-cold PBS.

-

-

Cell Lysis and Chromatin Shearing:

-

Resuspend the cell pellet in a lysis buffer containing protease inhibitors.

-

Shear the chromatin into fragments of approximately 200-1000 bp using an optimized sonication protocol.

-

Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin by incubating with Protein A/G magnetic beads to reduce non-specific background.

-

Set aside a small aliquot of the chromatin as "Input" control.

-

Incubate the remaining chromatin overnight at 4°C with a ChIP-grade antibody specific for LRH-1 or SF-1. In parallel, perform a negative control IP using a non-specific Normal IgG.

-

-

Immune Complex Capture and Washing:

-

Add Protein A/G magnetic beads to the antibody-chromatin mixture and rotate for 2-4 hours at 4°C to capture the immune complexes.

-

Use a magnetic rack to collect the beads.

-

Perform a series of stringent washes with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

-

Elution and Reversal of Cross-links:

-

Elute the protein-DNA complexes from the beads using an elution buffer (e.g., SDS-containing buffer).

-

Reverse the formaldehyde cross-links by incubating the eluates and the "Input" sample at 65°C for several hours or overnight, typically with the addition of NaCl.

-

Treat the samples with RNase A and then Proteinase K to degrade RNA and proteins.

-

-

DNA Purification:

-

Purify the DNA from the samples using either phenol-chloroform extraction followed by ethanol (B145695) precipitation or a column-based DNA purification kit.

-

Elute the final DNA in a small volume of nuclease-free water or TE buffer.

-

-

Downstream Analysis:

-

ChIP-qPCR: Use quantitative PCR with primers designed for specific promoter regions to determine the relative enrichment of a target DNA sequence compared to the Input and IgG controls.

-

ChIP-seq: Prepare sequencing libraries from the purified DNA and perform next-generation sequencing to identify genome-wide binding sites of the transcription factor.

-

Conclusion and Future Directions

LRH-1 and SF-1 are indispensable regulators of endocrine and metabolic health. Their roles in development, steroidogenesis, and cellular homeostasis are well-established, and their dysregulation is clearly linked to a spectrum of human diseases, including DSD, IBD, NAFLD, and cancer. The constitutive nature of their activity and their modulation by phospholipids present both challenges and opportunities for therapeutic intervention. The development of potent and specific small molecule modulators, as evidenced by recent progress, holds significant promise. Future research should focus on further elucidating the specific co-factor interactions that dictate their tissue-specific functions and on leveraging structural insights to design next-generation therapeutics with improved selectivity and efficacy for targeting this critical pair of nuclear receptors.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.physiology.org [journals.physiology.org]

- 3. SF-1 a key player in the development and differentiation of steroidogenic tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-based Discovery of Antagonists of Nuclear Receptor LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure of SF-1 Bound by Different Phospholipids: Evidence for Regulatory Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential modulation of nuclear receptor LRH-1 through targeting buried and surface regions of the binding pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of activity, structure, and dynamics of SF-1 and LRH-1 complexed with small molecule modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dissociation Constant (KD) Simply Explained – and Common Mistakes to Avoid - Fluidic Sciences Ltd % [fluidic.com]

- 9. The nuclear receptor LRH‐1 discriminates between ligands using distinct allosteric signaling circuits - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cn.aminer.org [cn.aminer.org]

- 11. bio.libretexts.org [bio.libretexts.org]

- 12. Structure of SF-1 bound by different phospholipids: evidence for regulatory ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparison of activity, structure, and dynamics of SF-1 and LRH-1 complexed with small molecule modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. google.com [google.com]

- 15. researchgate.net [researchgate.net]

- 16. Canadian Society of Pharmacology and Therapeutics (CSPT) - Equilibrium dissociation constant (Kd) [pharmacologycanada.org]

- 17. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]

- 18. researchgate.net [researchgate.net]

- 19. Structure of Liver Receptor Homolog-1 (NR5A2) with PIP3 hormone bound in the ligand binding pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Development of a new class of liver receptor homolog-1 (LRH-1) agonists by photoredox conjugate addition - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A new high-throughput screen discovers novel ligands of full-length nuclear receptor LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

Iso-RJW100 as a chemical probe for nuclear receptor studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iso-RJW100, also known as compound 24-endo, is a synthetic small molecule that acts as a dual agonist for the orphan nuclear receptors Liver Receptor Homolog-1 (LRH-1, NR5A2) and Steroidogenic Factor-1 (SF-1, NR5A1).[1][2][3] As members of the NR5A subfamily of nuclear receptors, LRH-1 and SF-1 are critical regulators of development, metabolism, and steroidogenesis. Their roles in various physiological and pathological processes, including liver function, inflammatory bowel disease, and cancer, have made them attractive targets for therapeutic intervention.[3][4] this compound, a diastereomer of the more extensively studied RJW100 (compound 24-exo), serves as a valuable chemical probe for elucidating the biological functions of these receptors and for the development of novel therapeutics.[2][3] This guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its characterization.

Mechanism of Action

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression.[5][6] Upon ligand binding, these receptors typically undergo a conformational change that facilitates the recruitment of coactivator proteins, leading to the initiation of target gene transcription.[7] this compound functions as an agonist, meaning it binds to LRH-1 and SF-1 and promotes their transcriptional activity.

The general signaling pathway for nuclear receptors like LRH-1 and SF-1 begins with the ligand entering the cell and binding to the receptor's ligand-binding domain (LBD). This binding event induces a conformational shift in the receptor, which then binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes. The receptor-ligand complex then recruits a cascade of coactivator proteins, which ultimately leads to the assembly of the transcription machinery and the expression of genes involved in a wide array of biological processes.[8][9]

LRH-1/SF-1 Signaling Pathway

Caption: LRH-1/SF-1 signaling pathway activated by this compound.

Quantitative Data

The activity of this compound has been quantified in peptide recruitment assays, which measure the ability of the ligand to promote the interaction between the nuclear receptor and a coactivator peptide. The potency is expressed as the pEC50 value, which is the negative logarithm of the half-maximal effective concentration (EC50).

Table 1: Potency of this compound (compound 24-endo) as a Dual LRH-1/SF-1 Agonist

| Compound | Target Receptor | pEC50 |

|---|---|---|

| This compound | LRH-1 | 6.4[1] |

| this compound | SF-1 | 7.2[1] |

For a comprehensive understanding of this chemical scaffold, it is useful to compare the activity of this compound with its diastereomer, RJW100 (compound 24-exo), and the individual enantiomers of RJW100 (RR-RJW100 and SS-RJW100).

Table 2: Comparative Potency of RJW100 and its Enantiomers

| Compound | Target Receptor | pEC50 | Reference |

|---|---|---|---|

| RJW100 (exo) | LRH-1 | 6.6 | [4] |

| RJW100 (exo) | SF-1 | 7.5 |[4] |

Table 3: Comparative Binding Affinity and Receptor Stabilization of RJW100 Enantiomers

| Compound | Target Receptor | Binding Affinity (Ki, µM) | Receptor Stabilization (ΔTm, °C) | Reference |

|---|---|---|---|---|

| RR-RJW100 | LRH-1 | 0.4 | Stabilizing | [10] |

| SS-RJW100 | LRH-1 | 1.2 | Not significant | [10] |

| RR-RJW100 | SF-1 | Not specified | ~4 | [10] |

| SS-RJW100 | SF-1 | Not specified | Not significant |[10] |

Note: Lower Ki values indicate higher binding affinity. ΔTm represents the change in the melting temperature of the receptor upon ligand binding, with a positive value indicating stabilization.

Experimental Protocols

Detailed characterization of this compound's activity on LRH-1 and SF-1 can be achieved through a series of standard biochemical and cell-based assays. Below are representative protocols adapted from studies on the closely related RJW100.

Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the transcriptional activity of a target nuclear receptor.

Experimental Workflow: Luciferase Reporter Assay

Caption: Workflow for assessing agonist activity using a luciferase assay.

Methodology:

-

Cell Culture and Transfection: Plate human embryonic kidney (HEK293T) cells in 96-well plates. Co-transfect the cells with an expression vector for full-length LRH-1 or SF-1, a luciferase reporter plasmid containing response elements for the nuclear receptor, and a control plasmid expressing Renilla luciferase for normalization.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated cells for an additional 24 hours.

-

Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized data against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.

Fluorescence Polarization (FP) Ligand Binding Assay

This in vitro assay measures the binding affinity of a compound to its target receptor by monitoring the displacement of a fluorescently labeled probe.

Experimental Workflow: Fluorescence Polarization Assay

Caption: Workflow for determining binding affinity via FP competition.

Methodology:

-

Reagent Preparation: Purify the ligand-binding domain (LBD) of human LRH-1 or SF-1. Prepare a fluorescently labeled probe that is known to bind to the receptor.

-

Assay Setup: In a low-volume 384-well plate, combine the purified receptor LBD, the fluorescent probe, and a serial dilution of this compound in an appropriate assay buffer.

-

Equilibration: Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a microplate reader equipped with appropriate filters.

-

Data Analysis: As this compound displaces the fluorescent probe, the polarization value will decrease. Plot the change in fluorescence polarization against the logarithm of the competitor concentration. Fit the data to a competitive binding equation to determine the IC50, which can then be converted to the inhibition constant (Ki).[10]

Differential Scanning Fluorimetry (DSF)

DSF, or thermal shift assay, measures the change in the thermal stability of a protein upon ligand binding. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).

Methodology:

-

Reaction Setup: In a 96-well PCR plate, combine the purified LRH-1 or SF-1 LBD with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins. Add this compound or a vehicle control to the respective wells.

-

Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25°C to 95°C, with fluorescence readings taken at each temperature increment.

-

Data Acquisition: As the protein unfolds with increasing temperature, the dye binds to the exposed hydrophobic core, causing an increase in fluorescence.

-

Data Analysis: Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the melting curve. Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the protein with vehicle from the Tm of the protein with this compound. A positive ΔTm indicates ligand-induced stabilization.[10]

Conclusion

This compound is a valuable chemical probe for studying the biology of the nuclear receptors LRH-1 and SF-1. As a dual agonist, it provides a tool to simultaneously activate both receptors, which can be advantageous for studying pathways where their functions are coordinated. While more detailed mechanistic data is available for its diastereomer, RJW100, the foundational activity data for this compound establishes it as a potent modulator of this important nuclear receptor subfamily. The experimental protocols outlined in this guide provide a framework for researchers to further characterize the effects of this compound and to explore its potential in various cellular and disease models. The continued investigation of this and related compounds will undoubtedly deepen our understanding of LRH-1 and SF-1 signaling and may pave the way for new therapeutic strategies.

References

- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Small Molecule Agonists of the Orphan Nuclear Receptors Steroidogenic Factor-1 (SF-1, NR5A1) and Liver Receptor Homologue-1 (LRH-1, NR5A2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. A high-throughput fluorescent polarization assay for nuclear receptor binding utilizing crude receptor extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Small molecule agonists of the orphan nuclear receptors steroidogenic factor-1 (SF-1, NR5A1) and liver receptor homologue-1 (LRH-1, NR5A2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. blindlab.org [blindlab.org]

- 8. RJW100 | TargetMol [targetmol.com]

- 9. Use of Differential Scanning Fluorimetry to Identify Nuclear Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Use of differential scanning fluorimetry as a high-throughput assay to identify nuclear receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on RJW100 and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the foundational research surrounding RJW100, a potent dual agonist of the orphan nuclear receptors Liver Receptor Homolog-1 (LRH-1, NR5A2) and Steroidogenic Factor-1 (SF-1, NR5A1). This document details the mechanism of action, structure-activity relationships of RJW100 and its analogs, and comprehensive experimental protocols for key assays. The information is intended to serve as a core resource for researchers in the fields of nuclear receptor biology, drug discovery, and medicinal chemistry.

Introduction to RJW100

RJW100 is a synthetic small molecule that has emerged from extensive research aimed at developing stable and effective modulators of the NR5A subfamily of nuclear receptors.[1] It is a derivative of the earlier agonist GSK8470, designed to have improved acid stability.[1] RJW100 acts as a potent agonist for both LRH-1 and SF-1, with pEC50 values of 6.6 and 7.5, respectively.[2] These receptors are critical regulators of a wide array of physiological processes, including development, metabolism, and steroidogenesis, making them attractive therapeutic targets for various diseases.[3]

LRH-1 is highly expressed in tissues of endodermal origin, such as the liver, intestine, and pancreas, where it governs bile acid synthesis, cholesterol homeostasis, and glucose metabolism.[4] SF-1 is predominantly found in the adrenal glands, gonads, and the ventromedial hypothalamus, playing a pivotal role in steroid hormone production and the regulation of energy homeostasis.[5] The dual agonistic activity of RJW100 provides a valuable tool to probe the functions of these receptors and explore their therapeutic potential.

Mechanism of Action

RJW100 elicits its biological effects by binding to the ligand-binding pocket (LBP) of LRH-1 and SF-1, inducing a conformational change that facilitates the recruitment of coactivator proteins and subsequent modulation of target gene expression. A key downstream target of both LRH-1 and SF-1 is the Small Heterodimer Partner (SHP), a transcriptional corepressor.[6][7] Treatment with RJW100 leads to a significant dose-dependent increase in SHP transcripts.[2]

Furthermore, RJW100 has been shown to displace the endogenous phospholipid ligand phosphatidylinositol 4,5-bisphosphate (PIP2) from SF-1, indicating a competitive binding mechanism.[2] Another significant pathway modulated by RJW100 involves the activation of the miR-200c promoter, which in turn leads to the downregulation of the transcriptional repressors ZEB1 and ZEB2.[2] This highlights a role for RJW100 in cellular processes beyond metabolism, including epithelial-mesenchymal transition.

The more potent enantiomer of racemic RJW100 has been identified as RR-RJW100.[8]

Quantitative Data Summary

The following tables summarize the quantitative data for RJW100 and its key analogs from luciferase reporter assays and differential scanning fluorimetry (DSF).

Table 1: Luciferase Reporter Assay Data for RJW100 and Analogs

| Compound | EC50 (µM) for LRH-1 | Relative Efficacy (RE) for LRH-1 |

| RJW100 (24-exo) | 1.5 ± 0.4 | 1.0 |

| Analog 1N | > 20 | i.a. |

| Analog 2N | 1.0 ± 0.2 | 1.1 |

| Analog 3N | 0.8 ± 0.1 | 1.2 |

| Analog 5N | 0.2 ± 0.04 | 1.3 |

| Analog 6N | 0.015 ± 0.003 | 1.4 |

| Analog 7N | 0.5 ± 0.1 | 1.2 |

| Analog 8N | 2.5 ± 0.5 | 0.9 |

| Analog 1X | > 20 | i.a. |

| Analog 2X | 3.0 ± 0.6 | 1.0 |

| Analog 3X | 2.0 ± 0.4 | 1.1 |

| Analog 5X | 1.5 ± 0.3 | 1.2 |

| Analog 6X | 0.8 ± 0.1 | 1.3 |

| Analog 7X | 2.5 ± 0.5 | 1.0 |

| Analog 8X | 5.0 ± 1.0 | 0.8 |

*Data sourced from a study on the development of low nanomolar LRH-1 agonists.[4] "i.a." denotes inactive compounds.

Table 2: Differential Scanning Fluorimetry (DSF) Data for RJW100 and Analogs with LRH-1

| Compound | ΔTm (°C) |

| RJW100 (24-exo) | 3.2 ± 0.2 |

| Analog 1N | 1.5 ± 0.3 |

| Analog 2N | 4.5 ± 0.2 |

| Analog 3N | 5.1 ± 0.1 |

| Analog 5N | 6.2 ± 0.3 |

| Analog 6N | 7.5 ± 0.2 |

| Analog 7N | 5.8 ± 0.2 |

| Analog 8N | 2.8 ± 0.4 |

| Analog 1X | 1.2 ± 0.2 |

| Analog 2X | 3.5 ± 0.3 |

| Analog 3X | 4.0 ± 0.2 |

| Analog 5X | 4.8 ± 0.3 |

| Analog 6X | 5.5 ± 0.2 |

| Analog 7X | 3.8 ± 0.3 |

| Analog 8X | 2.1 ± 0.4 |

*Data represents the change in melting temperature (ΔTm) of the LRH-1 ligand-binding domain upon compound binding, sourced from the same study as Table 1.[4]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways of LRH-1 and SF-1, and the mechanism of action of RJW100.

References

- 1. The nuclear receptor LRH‐1 discriminates between ligands using distinct allosteric signaling circuits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A new high-throughput screen discovers novel ligands of full-length nuclear receptor LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small Molecule Agonists of the Orphan Nuclear Receptors Steroidogenic Factor-1 (SF-1, NR5A1) and Liver Receptor Homologue-1 (LRH-1, NR5A2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of the first low nanomolar Liver Receptor Homolog-1 agonist through structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of activity, structure, and dynamics of SF-1 and LRH-1 complexed with small molecule modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Identification of small molecule agonists of the orphan nuclear receptors liver receptor homolog-1 and steroidogenic factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

The Dual Faces of LRH-1 and SF-1: A Technical Guide to Their Roles in Disease

For Immediate Release

A comprehensive analysis of the nuclear receptors Liver Receptor Homolog-1 (LRH-1) and Steroidogenic Factor-1 (SF-1) reveals their critical and multifaceted involvement in a spectrum of human diseases, ranging from cancer and inflammatory conditions to metabolic and developmental disorders. This guide provides an in-depth overview for researchers, scientists, and drug development professionals, detailing the molecular mechanisms, quantitative data, and experimental methodologies that underscore the significance of these transcription factors as therapeutic targets.

Abstract

Liver Receptor Homolog-1 (LRH-1), also known as NR5A2, and Steroidogenic Factor-1 (SF-1), or NR5A1, are members of the NR5A subfamily of nuclear receptors. Despite their structural similarities, they exhibit distinct and sometimes overlapping roles in physiology and pathology. LRH-1 is a key regulator of development, metabolism, and inflammation, with its dysregulation implicated in various cancers, inflammatory bowel disease, and non-alcoholic fatty liver disease. SF-1 is essential for adrenal and gonadal development and steroidogenesis, and its mutations are linked to disorders of sex development, adrenal insufficiency, and reproductive dysfunction. This technical guide synthesizes the current understanding of the diseases associated with LRH-1 and SF-1, presenting key quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways.

LRH-1 in Disease: A Nexus of Cancer, Inflammation, and Metabolism

LRH-1 plays a pivotal role in the initiation and progression of several cancers, including pancreatic, breast, gastrointestinal, and ovarian cancers.[1][2] Its oncogenic functions are often mediated through the potentiation of pro-proliferative signaling pathways. In contrast, LRH-1 also demonstrates a complex, context-dependent role in inflammation and metabolic homeostasis.

LRH-1 in Cancer

Overexpression of LRH-1 is a common feature in several malignancies. In pancreatic ductal adenocarcinoma (PDAC), LRH-1 transcription can be activated up to 30-fold compared to normal pancreatic ductal epithelium.[3] This increased expression is associated with enhanced cell proliferation, migration, and invasion.[4][5] A key mechanism involves the interaction of LRH-1 with the Wnt/β-catenin signaling pathway, a critical driver of many gastrointestinal cancers.[1][4][6][7][8][9] LRH-1 can act as a coactivator for the β-catenin/Tcf4 complex, leading to the upregulation of target genes such as cyclin D1 and c-Myc.[1][10] Furthermore, LRH-1 can directly bind to the promoter of cyclin E1 to drive its expression, promoting the G1-S phase transition in the cell cycle.[1][10]

LRH-1 in Inflammatory and Metabolic Diseases

LRH-1 exhibits a dual role in inflammatory conditions. In the intestine, LRH-1 is crucial for maintaining epithelial homeostasis and has a protective role against inflammatory bowel disease (IBD).[11][12][13][14] It contributes to local glucocorticoid synthesis, which has anti-inflammatory effects.[12][14] Conversely, in certain contexts, LRH-1 can promote inflammation. For instance, pharmacological inhibition of LRH-1 in macrophages reduces the production of pro-inflammatory cytokines.[15]

In the realm of metabolic diseases, LRH-1 is emerging as a significant regulator. It is implicated in non-alcoholic fatty liver disease (NAFLD) and has shown potential as a therapeutic target for type 2 diabetes.[16][17][18] LRH-1 agonists have been shown to improve glucose tolerance and insulin (B600854) sensitivity in animal models of obesity.[17]

SF-1 in Disease: A Master Regulator of Adrenal and Gonadal Function

SF-1 is indispensable for the development and function of the adrenal glands and gonads.[17][19][20][21] Consequently, mutations in the NR5A1 gene, which encodes SF-1, lead to a spectrum of endocrine disorders.

SF-1 in Disorders of Sex Development and Adrenal Insufficiency

Mutations in NR5A1 are a significant cause of 46,XY disorders of sex development (DSD), with a reported frequency of up to 18.5% in some cohorts.[9][22][23][24][25][26] The phenotypic spectrum is broad, ranging from complete gonadal dysgenesis with female external genitalia to milder forms of underandrogenization such as hypospadias.[18][22][27] In some severe cases, SF-1 mutations can lead to both adrenal failure and 46,XY sex reversal.[22]

In 46,XX individuals, NR5A1 mutations are associated with primary ovarian insufficiency (POI), characterized by the premature depletion of ovarian follicles.[2][11][23][27][28][29][30][31] However, the prevalence of NR5A1 mutations in sporadic POI appears to be low, at around 1.4%.[32]

SF-1 in Other Diseases

Emerging evidence suggests a role for SF-1 in endometriosis, a chronic inflammatory condition.[10][33][34][35][36][37][38] Aberrant expression of SF-1 in endometriotic tissue is thought to contribute to local estrogen production, which fuels the growth and inflammation of ectopic endometrial tissue.[33][34]

Quantitative Data Summary

| Disease Category | Gene | Disease | Quantitative Finding | Reference |

| Cancer | LRH-1 | Pancreatic Cancer | Up to 30-fold increased transcription in cancer cells vs. normal. | [3][13][27] |

| Pancreatic Cancer | 83.3% (15/18) of patients showed increased LRH-1 expression. | [5] | ||

| Gastric Cancer | ~50% of patients had significantly increased hLRH-1v1 mRNA. | [4] | ||

| Gastric Cancer | ~47.6% of patients had significantly increased hLRH-1 mRNA. | [4] | ||

| Disorders of Sex Development | SF-1 | 46,XY DSD | Heterozygous mutations found in 18.5% (5/27) of one patient cohort. | [23][24][26] |

| 46,XY DSD | Heterozygous variants found in 11.6% (36/310) of another patient cohort. | [25] | ||

| Reproductive Disorders | SF-1 | Primary Ovarian Insufficiency | Overall mutation rate of 1.4% in a cohort of 356 patients. | [32] |

Key Experimental Protocols

LRH-1 Knockdown and Cell Proliferation Assay in Pancreatic Cancer Cells

This protocol describes the use of small interfering RNA (siRNA) to specifically block LRH-1 expression and assess the impact on cancer cell proliferation.

Detailed Steps:

-

Cell Culture: Pancreatic cancer cells (e.g., AsPC-1, Capan-1) are cultured in appropriate media supplemented with fetal bovine serum and L-glutamine.

-

Seeding: Cells are seeded at a density of 1 x 10^4 cells/mL in 96-well microtiter plates.

-

Transfection: After 24 hours, cells are transfected with either LRH-1 specific siRNA or a non-targeting control siRNA at a final concentration of 10 nM using a suitable transfection reagent according to the manufacturer's protocol.[5]

-

Incubation: Cells are incubated for 96 hours post-transfection to allow for LRH-1 knockdown and subsequent effects on cell proliferation.

-

Proliferation Assay: Cell proliferation is quantified using a luminescent cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[2][5]

-

Data Analysis: Luminescence is measured using a plate reader, and the results from LRH-1 siRNA-treated cells are compared to control siRNA-treated cells to determine the effect of LRH-1 knockdown on cell proliferation.

Generation of SF-1 Knockout Mouse Models

The generation of SF-1 knockout (KO) mice has been instrumental in understanding its critical role in development. Due to the neonatal lethality of global SF-1 KO mice from adrenal insufficiency, conditional knockout strategies or adrenal transplantation are often employed.[24][39][40][41]

Methodology Overview:

-

Targeting Vector Construction: A targeting vector is designed to disrupt the Nr5a1 gene via homologous recombination. This typically involves replacing a critical exon with a selectable marker cassette.

-

ES Cell Transfection and Selection: The targeting vector is introduced into embryonic stem (ES) cells, and cells that have undergone successful homologous recombination are selected.

-

Blastocyst Injection and Chimera Production: The targeted ES cells are injected into blastocysts, which are then transferred to pseudopregnant female mice to generate chimeric offspring.

-

Germline Transmission: Chimeric mice are bred to transmit the targeted allele through the germline, resulting in heterozygous SF-1 KO mice.

-

Generation of Homozygous Knockouts: Heterozygous mice are intercrossed to produce homozygous SF-1 KO offspring.

-

Rescue of Neonatal Lethality: As homozygous SF-1 KO mice die shortly after birth due to adrenal failure, they must be rescued with corticosteroid injections or syngeneic adrenal transplants from wild-type littermates to allow for further study.[24][41]

Conclusion

LRH-1 and SF-1 are critical nuclear receptors with profound implications for human health and disease. The aberrant activity of LRH-1 in various cancers, inflammatory conditions, and metabolic disorders highlights its potential as a versatile therapeutic target. Similarly, the central role of SF-1 in adrenal and gonadal function makes it a key factor in a range of developmental and reproductive disorders. The continued elucidation of their complex signaling networks and the development of specific modulators hold significant promise for novel therapeutic interventions. This guide provides a foundational resource for professionals dedicated to advancing research and drug development in these important areas.

References

- 1. yeasenbio.com [yeasenbio.com]

- 2. LRH1 as a driving factor in pancreatic cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Establishment and Evaluation of a Mouse Model of Experimental Ulcerative Colitis Induced by the Gavage Administration of Dextran Sulfate Sodium | MDPI [mdpi.com]

- 4. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Luciferase Assay System Protocol [promega.in]

- 7. researchgate.net [researchgate.net]

- 8. Differential modulation of nuclear receptor LRH-1 through targeting buried and surface regions of the binding pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Diagnosis of thoracic endometriosis with immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development and Characterization of a Sf-1-Flp Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pharmacologyjournal.in [pharmacologyjournal.in]

- 16. Animal models of nonalcoholic fatty liver disease/nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development of the first low nanomolar Liver Receptor Homolog-1 agonist through structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Nuclear receptor liver receptor homologue 1 (LRH-1) regulates pancreatic cancer cell growth and proliferation [cancer.fr]

- 20. Clinical, hormonal and radiological profile of 46XY disorders of sexual development - PMC [pmc.ncbi.nlm.nih.gov]

- 21. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Development and characterization of an Sf-1-Flp mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. academic.oup.com [academic.oup.com]

- 25. A new high-throughput screen discovers novel ligands of full-length nuclear receptor LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Five novel mutations in steroidogenic factor 1 (SF1, NR5A1) in 46,XY patients with severe underandrogenization but without adrenal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Nuclear receptor liver receptor homologue 1 (LRH-1) regulates pancreatic cancer cell growth and proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Integrative analysis of SF-1 transcription factor dosage impact on genome-wide binding and gene expression regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Chromatin Immunoprecipitation (ChIP) Assay Protocol [protocols.io]

- 30. Primary ovarian insufficiency: update on clinical and genetic findings - PMC [pmc.ncbi.nlm.nih.gov]

- 31. ClinicalTrials.gov [clinicaltrials.gov]

- 32. Limited contribution of NR5A1 (SF-1) mutations in women with primary ovarian insufficiency (POI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. socmucimm.org [socmucimm.org]

- 34. Development and characterization of an Sf-1-Flp mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Nuclear receptor LRH-1/NR5A2 is required and targetable for liver endoplasmic reticulum stress resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

- 37. A highly sensitive Immunohistochemical Marker for Stromal Cells in endometriosis | EndoNews [endonews.com]

- 38. Identification and Validation of the Signatures of Infiltrating Immune Cells in the Eutopic Endometrium Endometria of Women With Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 39. Animal models of non‐alcoholic fatty liver disease: current perspectives and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 40. Central nervous system-specific knockout of steroidogenic factor 1 results in increased anxiety-like behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 41. sigmaaldrich.com [sigmaaldrich.com]

The Decisive Role of Chirality in the Activity of RJW100: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction